Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is a compound that features a four-membered oxetane ring, which is known for its unique chemical properties and reactivity. The presence of the lithium ion and the 4-chlorophenyl group further enhances its chemical behavior, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of oxetane derivatives, including Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate, often involves cyclization reactions. One common method is the intramolecular etherification, where an epoxide undergoes ring closure to form the oxetane ring . Another approach is the electrophilic halocyclization of alcohols, which involves the formation of a halonium ion intermediate that cyclizes to form the oxetane ring .
Industrial Production Methods
Industrial production of oxetane derivatives typically involves the use of advanced catalytic systems and optimized reaction conditions to ensure high yield and purity. Photoredox catalysis has been employed to generate oxetanes from alcohols and vinyl sulfonium ions under mild conditions .
Chemical Reactions Analysis
Types of Reactions
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate can undergo various chemical reactions, including:
Ring-opening reactions: These reactions are facilitated by nucleophiles or acids, leading to the formation of open-chain compounds.
Substitution reactions: The presence of the 4-chlorophenyl group allows for electrophilic aromatic substitution reactions.
Oxidation and reduction reactions: The compound can participate in redox reactions, altering the oxidation state of the lithium ion or the organic moiety.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids for ring-opening reactions, electrophiles for substitution reactions, and oxidizing or reducing agents for redox reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions typically yield open-chain carboxylates, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate has several applications in scientific research:
Mechanism of Action
The mechanism of action of Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate involves its interaction with molecular targets through its oxetane ring and the 4-chlorophenyl group. The oxetane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that interact with biological molecules . The lithium ion can also participate in ionic interactions, influencing the compound’s overall reactivity .
Comparison with Similar Compounds
Similar Compounds
Oxirane derivatives: These compounds also feature a strained ring structure but with three members instead of four.
Other oxetane derivatives: Compounds with different substituents on the oxetane ring can exhibit varying reactivity and applications.
Uniqueness
Lithium(1+) ion 2-(4-chlorophenyl)oxetane-2-carboxylate is unique due to the presence of the lithium ion and the 4-chlorophenyl group, which confer distinct chemical properties and reactivity compared to other oxetane derivatives .
Properties
Molecular Formula |
C10H8ClLiO3 |
---|---|
Molecular Weight |
218.6 g/mol |
IUPAC Name |
lithium;2-(4-chlorophenyl)oxetane-2-carboxylate |
InChI |
InChI=1S/C10H9ClO3.Li/c11-8-3-1-7(2-4-8)10(9(12)13)5-6-14-10;/h1-4H,5-6H2,(H,12,13);/q;+1/p-1 |
InChI Key |
UVYGCCYXQCHJFP-UHFFFAOYSA-M |
Canonical SMILES |
[Li+].C1COC1(C2=CC=C(C=C2)Cl)C(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.